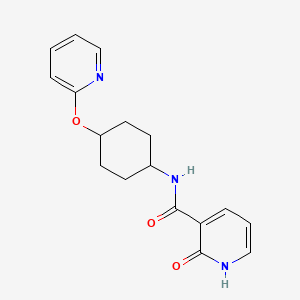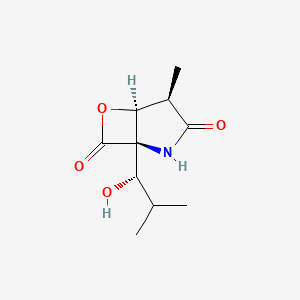![molecular formula C19H23NO4S3 B2662096 (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 1448045-54-2](/img/structure/B2662096.png)
(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H23NO4S3 and its molecular weight is 425.58. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of Regioregular Water-Soluble 3,4-Propylenedioxythiophene Derivative
This study involves the synthesis and characterization of a water-soluble sulfonated monomer based on 3,4-propylenedioxythiophene (ProDOT-sultone). The synthesis method includes the O-alkylation of the corresponding unreactive β,β-disubstituted hydroxyl group with propane sultone, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This new monomer was then polymerized to produce regioregular water-soluble conjugated anionic polyelectrolytes. These were used in the fabrication of solid-state electrochromic devices, which demonstrated superior electrochromic properties compared to the regiorandom 3,4-ethylenedioxythiophene (EDOT) derivative in terms of color contrast, switching time, coloration efficiency, and conductivity in thin films (Jain et al., 2009).
1,3-Dipolar Cycloadditions to Bicyclic Olefins
This research explores the 1,3-dipolar cycloadditions of various nitrile oxides and phenyl azide to 2-phenylsulfonyl-2-azabicyclo[3.2.1]octa-3,6-diene. The study observed that these cycloadditions occurred exclusively to the C6–C7 double bond, leading to two exo regioisomers. This work extends the understanding of the "exo rule" in 1,3-dipolar cycloadditions to bicyclic olefins and provides insights into the exo stereoselectivity and regioselectivity of these cycloadditions (Taniguchi et al., 1978).
Methyl 2-Iodo-2-(Phenylsulfonyl)-4-Pentenoate in Atom-Transfer Radical Cyclizations
In this study, methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate was reacted with N-BOC-allylamine to yield substituted 3-azabicyclo-[3.3.0]octanes. The research demonstrates a process that involves iodine atom-transfer annulation followed by an ionic cyclization. This method enabled efficient conversion of the geminal carbomethoxy and phenylsulfonyl groups into either an exocyclic olefin or a carbonyl group. This technique suggests a way for using phenylsulfonylacetates as surrogates for acyl radicals in synthesis (Flynn et al., 1992).
Use of Methyl 2-Iodo-2-(Phenylsulfonyl)-4-Pentenoate in Atom-Transfer Radical Cyclizations
This research investigates the use of methyl 2-iodo-2-(phenylsulfonyl)-4-pentenoate in atom-transfer radical cyclizations, leading to annulation products containing carbonyl or exo-methylene functionality. The study demonstrates the effectiveness of this approach in synthesizing complex molecules, showcasing the potential of this compound in organic synthesis (Flynn et al., 1992).
properties
IUPAC Name |
3-(benzenesulfonyl)-8-(5-ethylthiophen-2-yl)sulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S3/c1-2-16-10-11-19(25-16)27(23,24)20-14-8-9-15(20)13-18(12-14)26(21,22)17-6-4-3-5-7-17/h3-7,10-11,14-15,18H,2,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNAOLHWUFRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2,4-dichlorophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2662013.png)
![2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol](/img/structure/B2662016.png)
![1-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-3-(4-methylphenyl)thiourea](/img/structure/B2662018.png)

![2-(4-methoxyphenyl)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2662020.png)
![N-(4-bromo-2-fluorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2662021.png)


![2-{[2-(trifluoromethyl)benzyl]sulfanyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2662026.png)

![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2662030.png)
![1'-(2-(2-fluorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2662031.png)
![1-(2,2-Difluoroethyl)-3-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2662032.png)
![4-Methyl-2-[4-(phenylacetyl)piperazin-1-yl]-6-piperidin-1-ylpyrimidine](/img/structure/B2662035.png)